

# Spectroscopic Analysis of 7-Hydroxyquinolin-2(1H)-one: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic analysis of 7-hydroxyquinolin-2(1H)-one, a key intermediate in the synthesis of pharmaceuticals such as the atypical antipsychotic Brexpiprazole. This document outlines the characteristic spectroscopic data for this compound and its derivatives, details the experimental protocols for acquiring such data, and visualizes its relevant biological signaling pathways.

### **Spectroscopic Data**

While comprehensive, experimentally validated spectroscopic data for 7-hydroxyquinolin-2(1H)-one is not readily available in the public domain, this section presents data for closely related derivatives to serve as a valuable reference for researchers. The structural similarities allow for informed comparisons and predictions of the spectroscopic behavior of 7-hydroxyquinolin-2(1H)-one.

# Table 1: <sup>1</sup>H NMR Spectroscopic Data of 7-Hydroxyquinolin-2(1H)-one Derivatives (400 MHz, DMSOd<sub>6</sub>)



Compound	Chemical Shift ( $\delta$ , ppm) and Multiplicity
6,7-Dimethoxyquinolin-2(1H)-one[1][2]	11.56 (s, 1H, NH), 7.77 (d, J=8.0 Hz, 1H), 7.18 (s, 1H), 6.85 (s, 1H), 6.32 (d, J=12.0 Hz, 1H), 3.80 (s, 3H, OCH <sub>3</sub> ), 3.78 (s, 3H, OCH <sub>3</sub> )
7-Hydroxy-6-methoxyquinolin-2(1H)-one	Data not explicitly detailed in search results.
Dibromoquinolin-2(1H)-one[1][2]	12.09 (s, 1H), 11.87 (s, 1H), 8.10 (d, J=12.0 Hz, 2H), 7.84 (m, 2H), 7.63 (s, 1H), 7.27 (d, J=12.0 Hz, 1H), 6.66 (d, J=12.0 Hz, 1H), 6.58 (d, J=8.0 Hz, 1H)

# Table 2: <sup>13</sup>C NMR Spectroscopic Data of 7-Hydroxyquinolin-2(1H)-one Derivatives (100 MHz, DMSO-

**d**6)

Compound	Chemical Shift (δ, ppm)	
6,7-Dimethoxyquinolin-2(1H)-one[1]	161.19, 151.21, 144.11, 139.12, 133.91, 118.08, 111.69, 108.18, 97.04, 55.10, 54.92	
7-Hydroxy-6-methoxyquinolin-2(1H)-one	Data not explicitly detailed in search results.	
Dibromoquinolin-2(1H)-one	161.99, 161.63, 139.66, 139.43, 139.23, 139.19, 134.88, 132.52, 125.78, 125.07, 124.31, 123.97, 120.47, 120.26, 120.02, 117.84, 117.23, 115.99	

# Table 3: Infrared (IR) Spectroscopic Data of 7-Hydroxyquinolin-2(1H)-one Derivatives (KBr Pellet)

Compound	Characteristic Absorption Bands (cm <sup>-1</sup> )	
6,7-Dimethoxyquinolin-2(1H)-one	3302 (-NH), 2827 (-CH₃), 1659 (-C=O)	
7-Hydroxy-6-methoxyquinolin-2(1H)-one	Data not explicitly detailed in search results.	
Dibromoquinolin-2(1H)-one	3413 (-NH), 1716 (-C=O)	



Table 4: High-Resolution Mass Spectrometry (HRMS)

Data of 7-Hydroxyguinolin-2(1H)-one Derivatives

Compound	Calculated m/z [M+H]+	Found m/z
6,7-Dimethoxyquinolin-2(1H)-one	206.0817	206.0598
7-Hydroxy-6-methoxyquinolin- 2(1H)-one	Data not explicitly detailed in search results.	
Dibromoquinolin-2(1H)-one	301.8816	301.8821

### **Experimental Protocols**

The following sections provide detailed methodologies for the key spectroscopic analyses of 7-hydroxyquinolin-2(1H)-one and its derivatives.

### Synthesis of 7-Hydroxyquinolin-2(1H)-one

A common method for the synthesis of 7-hydroxyquinolin-2(1H)-one involves the oxidation of 7-hydroxy-1,2,3,4-tetrahydro-2-quinolinone.

#### Materials:

- N-(3-methoxyphenyl)cinnamamide
- Aluminum trichloride (AlCl<sub>3</sub>)
- Chlorobenzene
- Ice bath
- Silica gel for column chromatography
- Solvents for chromatography (e.g., ethyl acetate, hexane)

#### Procedure:

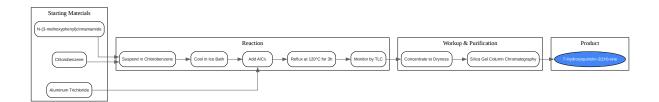




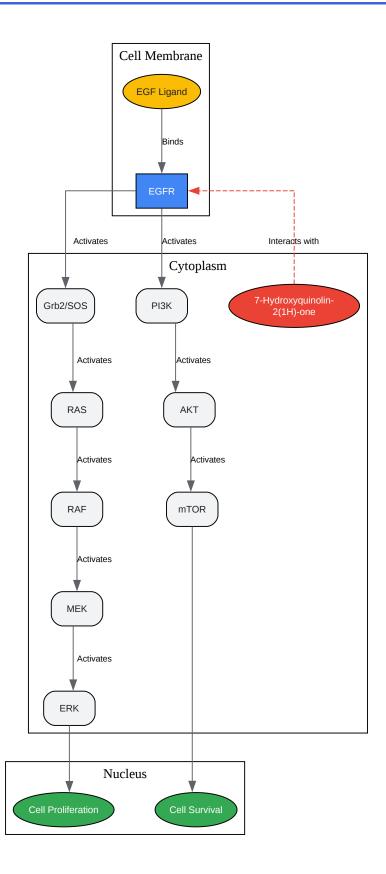


- Suspend N-(3-methoxyphenyl)cinnamamide (1 g, 3.95 mmol) in chlorobenzene (30 mL) in a round-bottom flask and cool in an ice bath.
- Add aluminum trichloride (3.16 g, 23.69 mmol) portion-wise to the suspension.
- Gradually warm the reaction mixture to 120 °C and reflux for 3 hours.
- Monitor the reaction progress by thin-layer chromatography (TLC).
- Upon completion, concentrate the reaction mixture to dryness under reduced pressure.
- Purify the residue by silica gel column chromatography to yield 7-hydroxyquinolin-2(1H)-one.

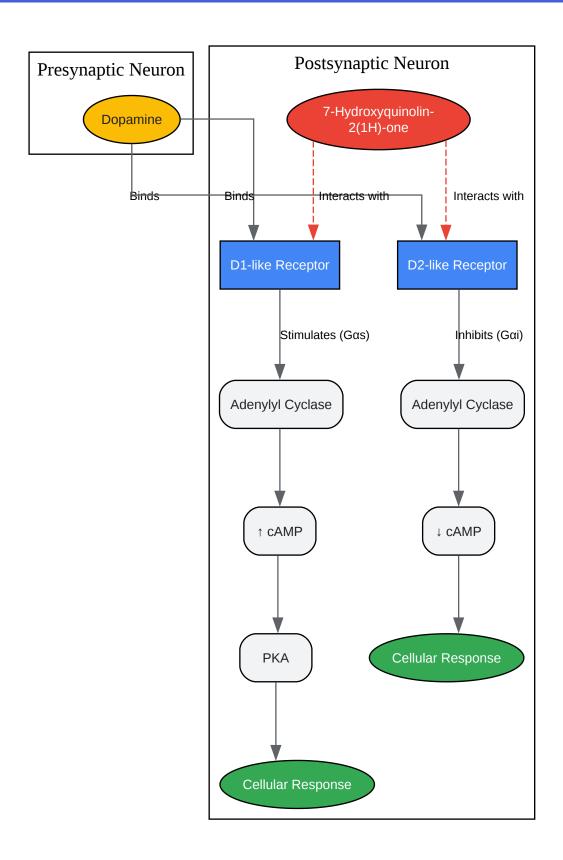












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### References

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